2,3,5,6-Tetrafluorobenzaldehyde 2,3,5,6-Tetrafluorobenzaldehyde 2,3,5,6-Tetrafluorobenzaldehyde is a polysubstituted benzaldehyde and was evaluated as a substrate of PmHNL (Prunus mume hydroxynitrile lyase). Reaction of 2,3,5,6-tetrafluorobenzaldehyde with dipyrromethane was reported.

Brand Name: Vulcanchem
CAS No.: 19842-76-3
VCID: VC20783818
InChI: InChI=1S/C7H2F4O/c8-4-1-5(9)7(11)3(2-12)6(4)10/h1-2H
SMILES: C1=C(C(=C(C(=C1F)F)C=O)F)F
Molecular Formula: C7H2F4O
Molecular Weight: 178.08 g/mol

2,3,5,6-Tetrafluorobenzaldehyde

CAS No.: 19842-76-3

Cat. No.: VC20783818

Molecular Formula: C7H2F4O

Molecular Weight: 178.08 g/mol

* For research use only. Not for human or veterinary use.

2,3,5,6-Tetrafluorobenzaldehyde - 19842-76-3

Specification

Description 2,3,5,6-Tetrafluorobenzaldehyde is a polysubstituted benzaldehyde and was evaluated as a substrate of PmHNL (Prunus mume hydroxynitrile lyase). Reaction of 2,3,5,6-tetrafluorobenzaldehyde with dipyrromethane was reported.

CAS No. 19842-76-3
Molecular Formula C7H2F4O
Molecular Weight 178.08 g/mol
IUPAC Name 2,3,5,6-tetrafluorobenzaldehyde
Standard InChI InChI=1S/C7H2F4O/c8-4-1-5(9)7(11)3(2-12)6(4)10/h1-2H
Standard InChI Key YIRYOMXPMOLQSO-UHFFFAOYSA-N
SMILES C1=C(C(=C(C(=C1F)F)C=O)F)F
Canonical SMILES C1=C(C(=C(C(=C1F)F)C=O)F)F
Boiling Point 178.0 °C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator